molecular formula C19H19N3O3 B5830901 N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-methylphenoxy)acetamide

N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-methylphenoxy)acetamide

Cat. No.: B5830901
M. Wt: 337.4 g/mol
InChI Key: LTUOXYITQUNTJW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-methylphenoxy)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Hydroxylation and Methylation: The hydroxylation and methylation of the indole core can be achieved using appropriate reagents such as methyl iodide and a base like potassium carbonate.

    Formation of the Imino Group: The imino group can be introduced by reacting the hydroxylated and methylated indole with an appropriate amine under dehydrating conditions.

    Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the imino-indole intermediate with 2-methylphenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: The compound may modulate signaling pathways, gene expression, or metabolic processes to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-chlorophenoxy)acetamide
  • N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-fluorophenoxy)acetamide
  • N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-bromophenoxy)acetamide

Uniqueness

N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-methylphenoxy)acetamide is unique due to its specific substitution pattern on the indole core and the presence of the phenoxyacetamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-1,7-dimethylindol-3-yl)imino-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-7-4-5-10-15(12)25-11-16(23)20-21-17-14-9-6-8-13(2)18(14)22(3)19(17)24/h4-10,24H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUOXYITQUNTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2C)O)N=NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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